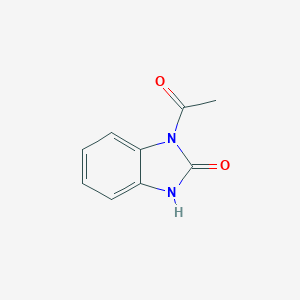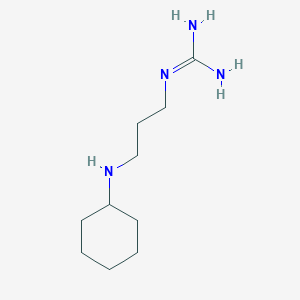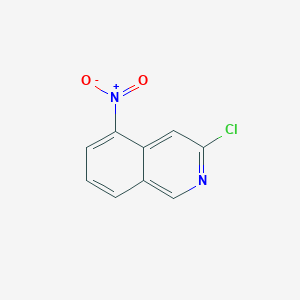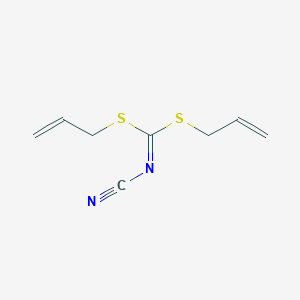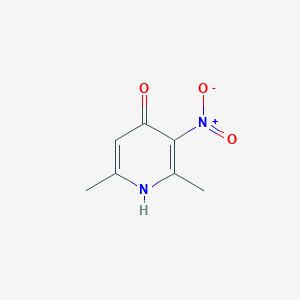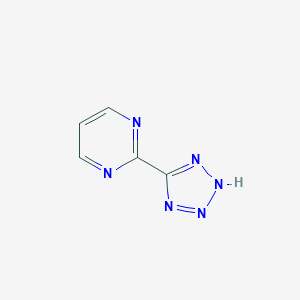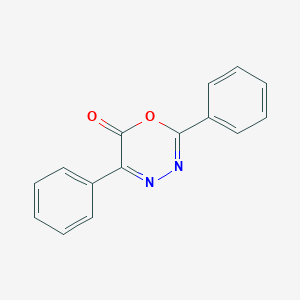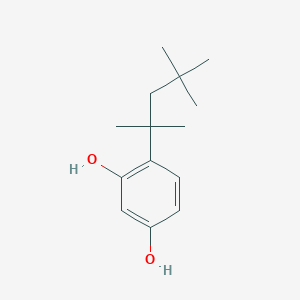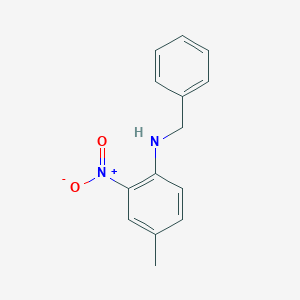
N-benzyl-4-methyl-2-nitroaniline
Vue d'ensemble
Description
N-benzyl-4-methyl-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is mainly used as a precursor in the synthesis of dyes, pigments, and pharmaceuticals.
Applications De Recherche Scientifique
N-benzyl-4-methyl-2-nitroaniline has been extensively studied for its potential applications in various fields. It has been used as a precursor in the synthesis of dyes and pigments, such as disperse dyes and azo pigments. It has also been used in the synthesis of pharmaceuticals, such as antitumor agents and antiviral drugs. Additionally, N-benzyl-4-methyl-2-nitroaniline has been studied for its potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of N-benzyl-4-methyl-2-nitroaniline is not well understood, but it is believed to act as a nucleophile in organic reactions. It can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides and acyl halides, to form new compounds. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antioxidant activity, which may be attributed to its nitro and benzyl groups.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-benzyl-4-methyl-2-nitroaniline have not been extensively studied. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines, such as MCF-7 breast cancer cells and HCT116 colon cancer cells. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-methyl-2-nitroaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has a high melting point and is stable under normal laboratory conditions. However, one limitation is that it is toxic and should be handled with care. Additionally, its solubility in water is limited, which may affect its use in aqueous solutions.
Orientations Futures
There are several future directions for the research of N-benzyl-4-methyl-2-nitroaniline. One direction is to further study its potential applications in organic electronics, such as in the fabrication of OLEDs and OFETs. Another direction is to investigate its potential as an antitumor agent and to elucidate its mechanism of action. Additionally, further studies are needed to explore its potential as an antibacterial agent and to investigate its toxicity and safety profile.
Propriétés
Numéro CAS |
22019-66-5 |
|---|---|
Nom du produit |
N-benzyl-4-methyl-2-nitroaniline |
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
N-benzyl-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-8-13(14(9-11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Clé InChI |
MDBQOGKTFGXBCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

